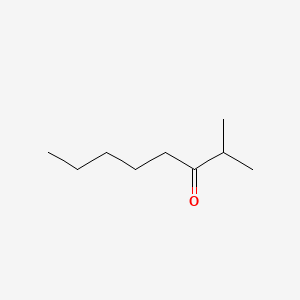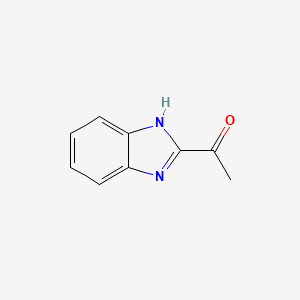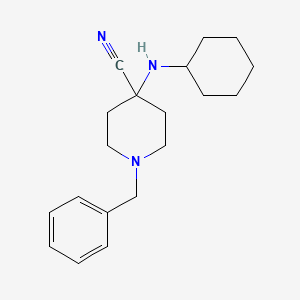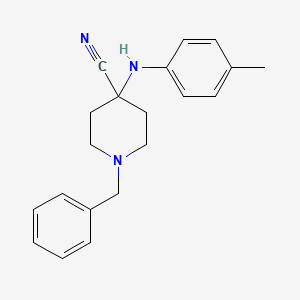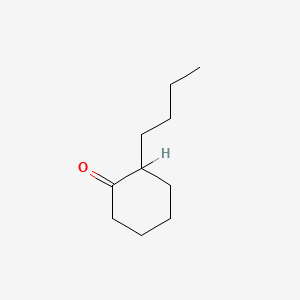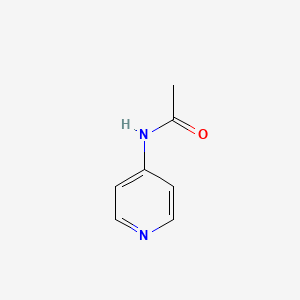
3,3-Diphenylpropanohydrazide
Vue d'ensemble
Description
3,3-Diphenylpropanohydrazide (DPPH) is an organic compound and a commonly used reagent in chemical synthesis, scientific research, and lab experiments. It is a stable, colorless, crystalline solid with a molecular weight of 225.27 g/mol and a melting point of 128-130 °C. It is an aromatic diamine, which is a type of organic compound that contains two amine groups in its structure. DPPH is used in a variety of applications, including as a radical scavenger, antioxidant, and reducing agent. It is also used as a reagent in the synthesis of other compounds, including pharmaceuticals and other organic molecules.
Applications De Recherche Scientifique
Cytochemical Applications
- Enzyme Visualization : A study introduced a p-nitrophenyl substituted ditetrazole, which allows for the cytochemical visualization of enzymatic activity in tissue sections. This reagent can be employed for various diaphorase systems, highlighting its utility in histochemical purposes (Nachlas et al., 1957).
Corrosion Inhibition
- Metal Surface Protection : Research on 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, shows their effectiveness in protecting mild steel surfaces in hydrochloric acid solutions. These compounds act as corrosion inhibitors, with their efficiency depending on the type and nature of substituents (Bentiss et al., 2007).
Antimicrobial Agents
- Novel Antimicrobial Compounds : A study synthesized formohydrazide derivatives and tested their antibacterial and antifungal activities. Some of these compounds showed excellent antifungal activities, indicating their potential as antimicrobial agents (Gunavathi et al., 2022).
Anticonvulsant Properties
- Potential Antiepileptic Drugs : New amides derived from 3,3-diphenyl-propionic acid were synthesized and evaluated as potential anticonvulsant agents. These substances demonstrated a broad spectrum of activity in preclinical seizure models, suggesting their utility in treating epilepsy (Obniska et al., 2017).
Bioactive Supramolecular Structures
- Antileishmanial and Antibacterial Activities : Research on diorganotin(IV) Schiff bases, including diphenyl derivatives of formohydrazide ligands, showed significant antileishmanial, antiurease, antibacterial, and antifungal activities. These complexes present potential in various biomedical applications (Shujah et al., 2013).
Click Chemistry in Drug Discovery
- Bioconjugation and Target Identification : Click chemistry, which uses practical and reliable transformations, has applications in drug discovery. Triazole formations, similar to 3,3-Diphenylpropanohydrazide derivatives, are integral in this process, offering specificity and bio-compatibility (Kolb & Sharpless, 2003).
Fluorescence and Photochemical Studies
- Optical Properties and Nuclear Conformation : A study on the effects of solvents and pH on 3,5-diphenylpyrazole’s absorption and fluorescence spectra provided insights into the molecular conformation changes upon excitation. This research aids in understanding the optical behavior of such compounds (Swaminathan & Dogra, 1983).
Antiproliferative Effects in Cancer Research
- Reversal of Multidrug Resistance : Benzofuran derivatives, including 4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl methanones, were studied for their antiproliferative effects on cancer cells and their ability to reverse multidrug resistance, highlighting their potential in cancer therapy (Parekh et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, 3,3’-Diaminobenzidine tetrahydrochloride hydrate, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
The primary targets of 3,3-Diphenylpropanohydrazide are currently unknown. This compound is used in proteomics research
Mode of Action
As a biochemical used in proteomics research
Biochemical Pathways
As a compound used in proteomics research , it may influence a variety of pathways depending on the context of the experiment.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the experimental context.
Analyse Biochimique
Cellular Effects
3,3-Diphenylpropanohydrazide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or enhancing their activity. This binding can lead to conformational changes in the enzyme, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing enzyme activity or promoting cell survival. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cell death. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. For example, this compound may bind to plasma membrane transporters, facilitating its uptake into cells, or interact with intracellular binding proteins, influencing its distribution within the cytoplasm or organelles .
Propriétés
IUPAC Name |
3,3-diphenylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-17-15(18)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQPMMMDWSZFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207712 | |
| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58973-41-4 | |
| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058973414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocinnamic acid, beta-phenyl-, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



